5-fluoro PB-22 7-hydroxyisoquinoline isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 7-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its seven position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.

Wissenschaftliche Forschungsanwendungen

Analytical Differentiation in Forensic Drug Analysis

The differentiation among regioisomers of synthetic cannabinoids, such as 5-fluoro PB-22, is crucial in forensic drug analysis. Kohyama et al. (2016) studied the isomeric molecules stemming from minor modifications of 5F-PB-22. They reported on the analytical properties of these molecules and methods for differentiation, particularly focusing on mass spectrometric differentiation of 5F-PB-22 and its ten isomers (Kohyama et al., 2016).

Identification in Forensic Sciences

Tang et al. (2017) aimed to separate and identify the fluoropentyl positional isomers of fluoro-PB-22. They utilized multiple techniques like gas chromatography-mass spectrometry, which can assist forensic laboratories in identifying specific isomers of fluoro-PB-22 in seized material (Tang et al., 2017).

Metabolic Studies

Wohlfarth et al. (2014) conducted a study on the human hepatic metabolic profiles of PB-22 and its 5-fluoro analog, 5F-PB-22. They identified the predominant metabolic pathways and generated metabolic profiles that can be used in urine analysis to document PB-22 and 5F-PB-22 intake (Wohlfarth et al., 2014).

Antidepressant-like Effects

A study by Pesarico et al. (2014) investigated the antidepressant-like effects of 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) in mice. They concluded that the antidepressant-like effect of FDPI is mediated mostly by serotonergic and dopaminergic systems (Pesarico et al., 2014).

Antibacterial Applications

Hayashi et al. (2002) explored the synthesis and antibacterial activity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, including the 6-fluoro and 6-nonfluoro varieties. Their research indicated significant antibacterial activity against various strains (Hayashi et al., 2002).

Fluorescence Microscopy

Mercurio et al. (2021) discussed the synthesis and biological properties of a highly functionalized ISO that exhibited blue fluorescence, tested in an invertebrate animal model. They indicated potential applications of ISOs as novel fluorescent dyes for cell nuclei (Mercurio et al., 2021).

Vascular Contraction Studies

Galzin et al. (2000) studied 7-fluoro-2-oxo-4-[2-[4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl]ethyl]-1,2-dihydroquinoline-1-acetamide (SL 65.0472), a 5-HT receptor antagonist, in isolated vascular preparations. They observed its potent antagonistic effects on vascular smooth muscle contraction mediated by 5-HT receptor stimulation (Galzin et al., 2000).

Eigenschaften

Molekularformel |

C23H21FN2O2 |

|---|---|

Molekulargewicht |

376.4 |

InChI |

InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-17-10-12-25-15-18(17)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |

InChI-Schlüssel |

NZHJAVLYBQIOHT-UHFFFAOYSA-N |

SMILES |

O=C(OC1=CC=C(C=CN=C2)C2=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |

Synonyme |

isoquinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

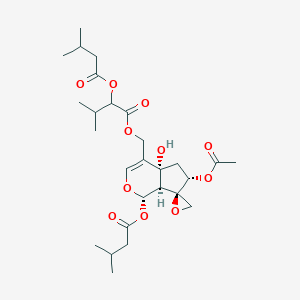

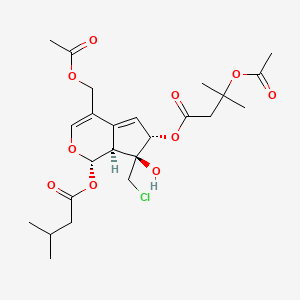

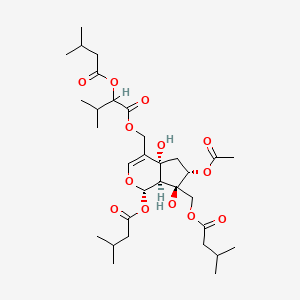

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.